4-(Diethylamino)but-2-enal

Description

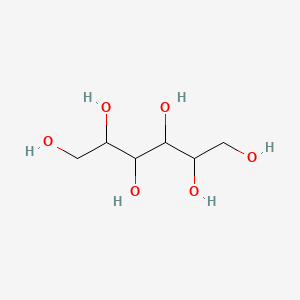

Structure

3D Structure

Properties

CAS No. |

560128-76-9 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-(diethylamino)but-2-enal |

InChI |

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

VIJCVSKJHQDHHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Diethylamino)but-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(diethylamino)but-2-enal, a valuable intermediate in organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and key characterization data.

Introduction

This compound is a functionalized amino-aldehyde containing a reactive α,β-unsaturated aldehyde moiety and a tertiary amine. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, potentially including novel pharmaceutical agents and biologically active compounds. The enamine character of the molecule, resulting from the conjugation of the nitrogen lone pair with the double bond and the aldehyde, dictates its reactivity and potential applications.

Synthesis of this compound

The synthesis of this compound can be achieved through the conjugate addition of diethylamine to crotonaldehyde. This reaction, a variation of the Michael addition, is a common and efficient method for the formation of β-amino carbonyl compounds.

Experimental Protocol

Materials:

-

Crotonaldehyde (freshly distilled)

-

Diethylamine

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve freshly distilled crotonaldehyde in an anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of diethylamine to the cooled solution dropwise while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield:

Yields for this type of reaction can vary depending on the specific conditions but are generally expected to be in the moderate to good range.

Physicochemical Properties

While experimental data is limited, the following table summarizes the computed physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 560128-76-9 |

| Appearance | Expected to be a liquid |

| Boiling Point | Estimated to be in the range of 180-220 °C (at atmospheric pressure) |

| Solubility | Expected to be soluble in common organic solvents |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.4-9.6 | d | 1H | Aldehyde proton (-CHO) |

| ~6.0-6.8 | m | 2H | Olefinic protons (-CH=CH-) |

| ~3.2-3.4 | d | 2H | Methylene protons adjacent to nitrogen (-N-CH₂ -CH=) |

| ~2.5-2.7 | q | 4H | Methylene protons of ethyl groups (-N-(CH₂ CH₃)₂) |

| ~1.0-1.2 | t | 6H | Methyl protons of ethyl groups (-N-(CH₂CH₃ )₂) |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~190-195 | Aldehyde carbonyl carbon (C =O) |

| ~140-160 | Olefinic carbon β to the aldehyde (C H=CH-CHO) |

| ~100-110 | Olefinic carbon α to the aldehyde (CH=C H-CHO) |

| ~50-55 | Methylene carbon adjacent to nitrogen (-N-C H₂-CH=) |

| ~45-50 | Methylene carbons of ethyl groups (-N-(C H₂CH₃)₂) |

| ~10-15 | Methyl carbons of ethyl groups (-N-(CH₂C H₃)₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (alkyl) |

| ~2720, ~2820 | Medium | C-H stretching (aldehyde) |

| ~1670-1690 | Strong | C=O stretching (conjugated aldehyde) |

| ~1620-1650 | Medium-Strong | C=C stretching (conjugated) |

| ~1100-1200 | Strong | C-N stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns would likely involve the loss of the ethyl groups and cleavage adjacent to the nitrogen atom and the carbonyl group.

Logical and Workflow Diagrams

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization Workflow

References

Spectroscopic and Analytical Profile of 4-(Diethylamino)but-2-enal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-(Diethylamino)but-2-enal. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted spectroscopic data based on established principles and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₅NO[1]

-

Molecular Weight: 141.21 g/mol [1]

-

CAS Number: 560128-76-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (tertiary amine, α,β-unsaturated aldehyde) and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | d | 1H | -CHO |

| ~6.8 | dt | 1H | -CH=CH-CHO |

| ~6.1 | dd | 1H | -CH₂-CH=CH- |

| ~3.2 | d | 2H | -N-CH₂-CH= |

| ~2.5 | q | 4H | -N(CH₂CH₃)₂ |

| ~1.0 | t | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~193 | -CHO |

| ~155 | -CH=CH-CHO |

| ~130 | -CH₂-CH=CH- |

| ~55 | -N-CH₂-CH= |

| ~48 | -N(CH₂CH₃)₂ |

| ~12 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970-2800 | Strong | C-H stretch (Alkyl) |

| ~2720, ~2820 | Medium | C-H stretch (Aldehyde) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1465, ~1380 | Medium | C-H bend (Alkyl) |

| ~1180 | Medium | C-N stretch (Amine) |

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectral Fragmentation

| m/z | Proposed Fragment Ion |

| 141 | [M]⁺ (Molecular Ion) |

| 140 | [M-H]⁺ |

| 112 | [M-CHO]⁺ |

| 86 | [M - C₃H₃O]⁺ (cleavage of the butenal chain) |

| 72 | [N(CH₂CH₃)₂]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and acquisition of 16-32 scans.

-

Acquire ¹³C NMR spectra on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans are typically required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal or salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of 4-(Diethylamino)but-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 4-(Diethylamino)but-2-enal. Due to the limited availability of published experimental data for this specific molecule, this document primarily consolidates computed property predictions from reputable chemical databases. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and suggesting a potential workflow for further experimental characterization.

Chemical Identity and Structure

This compound is a member of the aminobutenal class of organic compounds. Its structure features a four-carbon aldehyde with a double bond at the second position and a diethylamino group attached to the fourth carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 560128-76-9 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Canonical SMILES | CCN(CC)CC=CC=O | [1] |

| InChI | InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h5-6,8H,3-4,7H2,1-2H3 | [1] |

| InChIKey | VIJCVSKJHQDHHZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The experimental determination of the physicochemical properties of this compound has not been extensively reported in the scientific literature. The following table summarizes the computed data available from the PubChem database. These values are predictions based on computational models and should be used as estimates pending experimental verification.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Citation |

| XLogP3-AA (LogP) | 0.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 141.115364102 | [1] |

| Monoisotopic Mass | 141.115364102 | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 127 | [1] |

Note on Experimental Data: Extensive searches of scientific databases did not yield experimentally determined values for properties such as appearance, boiling point, melting point, or solubility for this compound.

Synthesis, Reactivity, and Stability

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information on the biological activity of this compound, nor has it been implicated in any specific signaling pathways. Its structural similarity to other molecules with biological relevance may suggest potential areas of investigation, but any such hypotheses would require experimental validation.

Proposed Workflow for Compound Characterization

Given the scarcity of experimental data for this compound, a structured approach is necessary for its proper characterization. The following diagram outlines a logical workflow for researchers interested in investigating this compound.

Caption: A logical workflow for the characterization of a novel chemical entity.

Conclusion

This compound is a chemical compound for which basic identifying information is available, but a significant gap exists in the experimental data regarding its physicochemical properties, synthesis, reactivity, and biological activity. The computed properties presented in this guide offer a starting point for further investigation. The proposed characterization workflow provides a roadmap for researchers to systematically elucidate the properties of this and other under-characterized molecules. Future experimental work is essential to validate the computational predictions and to understand the potential applications of this compound in medicinal chemistry, materials science, or other fields.

References

Potential Biological Activity of 4-(Diethylamino)but-2-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Diethylamino)but-2-enal is a small molecule featuring two key functional groups that suggest a high potential for biological activity: an α,β-unsaturated aldehyde and a tertiary amine (diethylamino group). The α,β-unsaturated aldehyde moiety is a well-known reactive electrophile capable of interacting with biological nucleophiles, leading to a range of cellular effects, including cytotoxicity, mutagenicity, and induction of oxidative stress. The diethylamino group can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and potential interactions with specific biological targets. This document provides a comprehensive overview of the inferred biological activities of this compound, drawing parallels from the known pharmacology and toxicology of related chemical classes.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 560128-76-9 |

| Canonical SMILES | CCN(CC)C\C=C\C=O |

Inferred Biological Activity Based on the α,β-Unsaturated Aldehyde Moiety

The most significant predictor of the biological activity of this compound is the presence of the α,β-unsaturated aldehyde functional group. This moiety is known to be highly reactive and can participate in several biological interactions.

Michael Addition Reactions with Cellular Nucleophiles

α,β-Unsaturated carbonyl compounds are potent electrophiles that can react with soft biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (GSH), via a Michael-type addition.[1][2][3] This covalent modification can lead to the formation of protein and DNA adducts, which can disrupt cellular function.[1][3]

Potential Cytotoxicity and Genotoxicity

The formation of adducts with critical cellular macromolecules can lead to a variety of toxic effects.

-

Protein Dysfunction: Modification of cysteine residues can inactivate enzymes, disrupt protein structure, and interfere with signaling pathways.

-

DNA Damage: Reaction with DNA bases can lead to the formation of DNA adducts, which can be mutagenic and carcinogenic.[1]

-

Glutathione Depletion: Reaction with the antioxidant glutathione can lead to its depletion, increasing cellular susceptibility to oxidative stress.[4]

The cytotoxicity of α,β-unsaturated aldehydes has been demonstrated in various cell lines. For instance, studies on related compounds have shown dose-dependent decreases in cell viability.

| Compound Class | Cell Line | IC₅₀ (µM) - Representative Data | Reference |

| α,β-Unsaturated Aldehydes | Human Hepatoma (HepG2) | 10 - 500 | General literature |

| α,β-Unsaturated Aldehydes | Human Colon Carcinoma (HCT116) | 5 - 200 | General literature |

Note: The IC₅₀ values are representative ranges for the class of α,β-unsaturated aldehydes and are not specific to this compound.

Induction of Oxidative Stress and Inflammatory Responses

The depletion of intracellular glutathione and the direct interaction with proteins involved in redox signaling can lead to an increase in reactive oxygen species (ROS) and oxidative stress. This, in turn, can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[5]

Inferred Biological Activity Based on the Diethylamino Group

The diethylamino group is a common feature in many biologically active compounds, including pharmaceuticals. Its presence in this compound is likely to influence the molecule's overall biological profile.

Physicochemical and Pharmacokinetic Properties

The tertiary amine is basic and will be protonated at physiological pH. This can:

-

Increase Water Solubility: The protonated form will be more water-soluble than the neutral form, which can affect its distribution in the body.

-

Influence Membrane Permeability: The balance between the charged and uncharged forms will dictate its ability to cross cell membranes.

-

Potential for Drug-Drug Interactions: As an amine, it may interact with drug-metabolizing enzymes such as cytochrome P450s.

Potential for Specific Receptor Interactions

The diethylamino moiety is a key pharmacophoric feature in a variety of drugs, including anticholinergics and antihistamines. While there is no direct evidence, it is conceivable that this compound could exhibit weak interactions with receptors that recognize this functional group. However, the high reactivity of the aldehyde group would likely dominate its biological effects.

Potential Therapeutic Applications and Toxicological Concerns

Given the inferred biological activities, this compound presents a dual profile of potential therapeutic utility and significant toxicological risk.

Potential Therapeutic Relevance

The electrophilic nature of α,β-unsaturated aldehydes has been exploited in the design of anticancer agents. By selectively targeting cancer cells, which often have a higher metabolic rate and increased levels of oxidative stress, such compounds can induce apoptosis. If the reactivity of this compound could be appropriately modulated, it might serve as a starting point for the development of novel therapeutic agents.

Toxicological Concerns

The high reactivity of this compound raises significant toxicological concerns.[1][4][5] The potential for covalent modification of proteins and DNA suggests a risk of:

-

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and is rich in nucleophiles, making it a potential target for toxicity.

-

Carcinogenicity: The potential for DNA adduct formation raises concerns about its long-term carcinogenic potential.

-

Immunotoxicity: Modification of immune cell proteins could lead to hypersensitivity reactions or immunosuppression.

Experimental Protocols for Evaluation

To validate the inferred biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay

Methodology:

-

Cell Culture: Human cell lines (e.g., HepG2, HCT116) are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®) is added to the wells.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Analysis: The data is normalized to a vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Glutathione Depletion Assay

Methodology:

-

Cell Treatment: Cells are treated with this compound for a short period (e.g., 1-4 hours).

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

GSH Measurement: The total glutathione content is measured using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Data Analysis: The GSH levels in treated cells are compared to those in control cells.

Western Blot for Protein Adduct Formation

Methodology:

-

Protein Extraction: Proteins are extracted from cells treated with this compound.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with an antibody that specifically recognizes adducts formed by α,β-unsaturated aldehydes (if available) or with antibodies against specific target proteins to look for shifts in molecular weight or changes in protein levels.

-

Detection: The antibody binding is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests a high potential for biological activity, driven primarily by the reactive α,β-unsaturated aldehyde moiety. Its ability to form covalent adducts with cellular nucleophiles infers a likelihood of cytotoxicity, genotoxicity, and the induction of oxidative stress. The diethylamino group will modulate its pharmacokinetic properties. Further experimental investigation is crucial to definitively characterize the biological profile of this compound and to determine if its reactivity can be harnessed for therapeutic purposes or if it represents a significant toxicological hazard. Researchers and drug development professionals should approach this and structurally related compounds with a clear understanding of their inherent reactivity and potential for off-target effects.

References

- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 560128-76-9: 4-(Diethylamino)but-2-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential synthetic routes for the compound identified by CAS number 560128-76-9, chemically known as 4-(diethylamino)but-2-enal. While a thorough review of scientific literature and patent databases reveals a notable absence of published data on the biological activity, mechanism of action, or specific therapeutic applications of this compound, this guide serves as a valuable resource for researchers interested in its chemical characteristics and potential as a synthetic intermediate. The information presented herein is compiled from publicly available chemical databases and foundational principles of organic chemistry.

Chemical Identity and Properties

This compound is an organic compound featuring a dialkylamino group, a carbon-carbon double bond, and an aldehyde functional group. This combination of functionalities suggests a versatile reactivity profile, making it a potentially useful building block in organic synthesis.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 560128-76-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₅NO |

| Synonyms | SCHEMBL29427836, DTXSID30850378 |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values are predicted and may vary from experimentally determined data.

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | PubChem |

| XLogP3-AA (LogP) | 0.8 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 5 | PubChem (Computed) |

| Exact Mass | 141.115364102 u | PubChem (Computed) |

| Topological Polar Surface Area | 20.3 Ų | PubChem (Computed) |

| Heavy Atom Count | 10 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

Potential Synthetic Pathways

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A potential workflow could involve the reaction of a suitable starting material with diethylamine.

References

Starting materials for 4-(Diethylamino)but-2-enal synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the starting materials and synthetic route for the preparation of 4-(diethylamino)but-2-enal, a valuable intermediate in organic synthesis. The primary and most direct method for its synthesis is the aza-Michael addition of diethylamine to crotonaldehyde. This document outlines the reaction mechanism, detailed experimental protocols, and relevant data.

Synthetic Pathway: Aza-Michael Addition

The synthesis of this compound is achieved through a conjugate addition reaction, specifically an aza-Michael addition. In this reaction, the nucleophilic diethylamine attacks the β-carbon of the α,β-unsaturated aldehyde, crotonaldehyde. This reaction is typically thermodynamically controlled, favoring the 1,4-addition product over the 1,2-addition product (imine formation).

An In-depth Technical Guide to 4-(diethylamino)but-2-enal: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(diethylamino)but-2-enal, a bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, plausible synthetic routes with a detailed experimental protocol, and a discussion of its potential in drug development.

Compound Identification and Structure

IUPAC Name: this compound[1]

The structure of this compound incorporates a reactive α,β-unsaturated aldehyde functionality and a tertiary amine. This unique combination of functional groups makes it an interesting building block for the synthesis of more complex molecules.

Chemical Structure:

Canonical SMILES: CCN(CC)CC=CC=O[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. Spectroscopic data are estimated based on typical values for similar compounds due to the limited availability of published spectra for this specific molecule.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Table 2: Estimated Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): 9.5-9.7 (1H, d, -CHO), 6.1-6.4 (1H, m, -CH=CH-CHO), 6.8-7.1 (1H, m, -CH=CH-CHO), 3.2-3.4 (2H, d, -N-CH₂-CH=), 2.5-2.7 (4H, q, -N-(CH₂-CH₃)₂), 1.0-1.2 (6H, t, -N-(CH₂-CH₃)₂) |

| ¹³C NMR | δ (ppm): 193-195 (C=O), 150-155 (-CH=CH-CHO), 130-135 (-CH=CH-CHO), 50-55 (-N-CH₂-), 45-50 (-N-CH₂-), 10-15 (-CH₃) |

| IR | ν (cm⁻¹): ~2970 (C-H stretch), ~1680 (C=O stretch, conjugated aldehyde), ~1630 (C=C stretch), ~1170 (C-N stretch) |

Synthesis of this compound

A plausible and common method for the synthesis of β-amino aldehydes is the Mannich reaction.[2] This three-component condensation reaction involves an aldehyde, a primary or secondary amine, and another aldehyde or ketone that can enolize. For the synthesis of this compound, acetaldehyde can serve as both the enolizable carbonyl compound and the aldehyde component, reacting with diethylamine.

General Reaction Scheme

2 CH₃CHO + (CH₃CH₂)₂NH → (CH₃CH₂)₂N-CH₂-CH=CH-CHO + H₂O

Detailed Experimental Protocol (Adapted from a general Mannich reaction procedure)

This protocol is a representative procedure for a Mannich reaction and may require optimization for the specific synthesis of this compound.

Materials:

-

Acetaldehyde

-

Diethylamine

-

Hydrochloric acid (catalytic amount)

-

Suitable solvent (e.g., ethanol, dioxane)

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 equivalent) in the chosen solvent.

-

Addition of Reagents: Cool the solution in an ice bath and slowly add a catalytic amount of hydrochloric acid. To this solution, add acetaldehyde (2.0 equivalents) dropwise while maintaining the low temperature.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane multiple times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the α,β-unsaturated aldehyde moiety is a known reactive pharmacophore. Such compounds can act as Michael acceptors, forming covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[3][4] This property can be exploited for the design of irreversible inhibitors.

Furthermore, the tertiary amine group can be protonated at physiological pH, potentially influencing the compound's solubility, cell permeability, and interaction with biological targets. The combination of these two functional groups in a single molecule makes this compound and its derivatives interesting scaffolds for medicinal chemistry exploration. They could serve as starting materials for the synthesis of more complex molecules with potential biological activity. α,β-Unsaturated aldehydes are utilized as building blocks in the synthesis of various biologically active compounds, including natural products and pharmaceuticals.[3][4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via a Mannich reaction.

Caption: Generalized workflow for the synthesis of this compound.

References

Reactivity Profile of 4-(Diethylamino)but-2-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 4-(diethylamino)but-2-enal is limited. This guide is based on the well-established reactivity of α,β-unsaturated aldehydes and related amino-substituted enals.

Introduction

This compound is an organic molecule featuring a conjugated system with an aldehyde and a tertiary amine. Its structure, containing both nucleophilic (the nitrogen atom) and multiple electrophilic centers, suggests a rich and varied chemical reactivity. The key functional groups determining its chemical behavior are the α,β-unsaturated aldehyde and the diethylamino group at the γ-position. This combination makes it a potentially valuable building block in organic synthesis and a candidate for biological investigation.

Molecular Structure:

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | This compound |

| Solubility | Expected to be soluble in organic solvents. |

| Boiling Point | Predicted to be in the range of 180-220 °C. |

| Appearance | Likely a colorless to pale yellow oil. |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated aldehyde moiety. This system presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

Nucleophilic Addition Reactions

1,2-Addition vs. 1,4-Addition (Michael Addition):

The reaction pathway is largely dependent on the nature of the nucleophile.

-

Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition at the carbonyl carbon.

-

Soft nucleophiles (e.g., amines, thiols, enamines, cuprates) generally favor 1,4-addition , also known as Michael or conjugate addition, at the β-carbon. This is often the thermodynamically more stable product.

Aza-Michael Addition:

The reaction with primary or secondary amines is a classic example of aza-Michael addition. This reaction is expected to proceed readily, often under mild conditions.

Generalized Experimental Protocol for Aza-Michael Addition:

-

Reactants: this compound (1 equivalent) and the desired amine (1-1.2 equivalents).

-

Solvent: A polar aprotic solvent such as acetonitrile, THF, or ethanol.

-

Temperature: The reaction is typically carried out at room temperature. Mild heating may be required for less reactive amines.

-

Procedure: The amine is added to a solution of the enal in the chosen solvent. The reaction mixture is stirred for a period of 2 to 24 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel.

| Amine Nucleophile | Expected Product | Reaction Conditions |

| Diethylamine | 3,4-Bis(diethylamino)butanal | Room temperature, neat or in ethanol |

| Aniline | 3-(Phenylamino)-4-(diethylamino)butanal | Room temperature, methanol |

| Thiophenol | 3-(Phenylthio)-4-(diethylamino)butanal | Base catalyst (e.g., Et3N), THF, 0 °C to rt |

Wittig Reaction

The aldehyde functional group can be readily converted to an alkene via the Wittig reaction. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the Wittig reagent (stabilized or non-stabilized ylide).

Generalized Experimental Protocol for the Wittig Reaction:

-

Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature (typically -78 °C to 0 °C) to generate the ylide.

-

Reaction with Enal: A solution of this compound in the same solvent is added dropwise to the ylide solution at low temperature.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are dried over a drying agent (e.g., MgSO4, Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

| Wittig Reagent | Expected Product | Expected Stereoselectivity |

| Ph3P=CH2 | 4-(Diethylamino)-1,3-butadiene | N/A |

| Ph3P=CHCO2Et (Stabilized) | Ethyl 6-(diethylamino)hexa-2,4-dienoate | Predominantly E-isomer |

| Ph3P=CH(CH3) (Non-stabilized) | 5-(Diethylamino)-2-penta-1,3-diene | Predominantly Z-isomer |

Reduction Reactions

The aldehyde and the carbon-carbon double bond can be selectively reduced.

-

Reduction of the Aldehyde: Selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH4) at low temperatures.

-

Reduction of the Alkene: Catalytic hydrogenation (e.g., H2 over Pd/C) will likely reduce both the aldehyde and the carbon-carbon double bond.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the reactivity of the α,β-unsaturated aldehyde functional group is known to be associated with biological activity, often linked to cytotoxicity.

Mechanism of Cytotoxicity of α,β-Unsaturated Aldehydes:

α,β-Unsaturated aldehydes are electrophiles that can react with nucleophilic residues in biological macromolecules, such as proteins and DNA. The primary mechanism of toxicity is often attributed to the depletion of intracellular glutathione (GSH) and the alkylation of cysteine residues in proteins.

The presence of the diethylamino group may modulate this activity. The basic nitrogen could influence the compound's cellular uptake, distribution, and interaction with biological targets. Further research is required to determine the specific cytotoxic profile and any potential therapeutic applications of this compound.

Conclusion

This compound is expected to be a versatile chemical intermediate with a rich reactivity profile centered around its α,β-unsaturated aldehyde functionality. It is predicted to readily undergo Michael additions with soft nucleophiles and Wittig reactions to form extended conjugated systems. While its biological activity is yet to be reported, the inherent reactivity of the enal moiety suggests a potential for cytotoxicity through interaction with biological nucleophiles. The lack of specific experimental data in the public domain underscores the need for further investigation to fully characterize this compound and explore its potential applications in organic synthesis and medicinal chemistry.

An In-Depth Technical Guide to Known Derivatives of 4-Aminobut-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known derivatives of 4-aminobut-2-enal, a reactive α,β-unsaturated amino aldehyde. The document focuses on the synthesis, biological activities, and experimental protocols related to these compounds, with a particular emphasis on their potential applications in medicinal chemistry and drug discovery.

Core Structure and Reactivity

4-Aminobut-2-enal is a bifunctional molecule featuring a primary amine and an α,β-unsaturated aldehyde. This unique combination of functional groups imparts a high degree of reactivity, making it a versatile scaffold for the synthesis of a variety of derivatives. The electrophilic nature of the β-carbon in the unsaturated system and the nucleophilicity of the amino group are the primary drivers of its chemical transformations.

Synthetic Approaches to 4-Aminobut-2-enal Derivatives

The synthesis of 4-aminobut-2-enal derivatives primarily involves modifications at the amino group or reactions involving the aldehyde functionality. Common synthetic strategies include the formation of Schiff bases, N-acylation, and N-arylation.

Synthesis of Schiff Base Derivatives

The condensation of the primary amino group of 4-aminobut-2-enal or its analogs with various aldehydes and ketones is a straightforward method to generate Schiff base derivatives. These reactions are typically carried out under reflux conditions in a suitable solvent like ethanol.

Experimental Protocol: General Synthesis of Schiff Bases

A general procedure for synthesizing Schiff bases involves the reaction of a primary amine with a carbonyl compound. For instance, the synthesis of Schiff bases from substituted benzaldehydes and para-aminophenol can be adapted for 4-aminobut-2-enal derivatives.[1]

-

Reaction Setup: Dissolve equimolar amounts of the desired aldehyde (e.g., benzaldehyde, anisaldehyde, cinnamaldehyde) and the amino-containing compound in a suitable solvent, such as methanol.[1]

-

Reaction Conditions: Reflux the reaction mixture for a specified period, typically a few hours.[1]

-

Product Isolation: After cooling, the precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.[1]

-

Characterization: The structure and purity of the synthesized compounds are confirmed using techniques like melting point determination, FT-IR, and NMR spectroscopy.[1]

Synthesis of N-Aryl Enamino Amides

N-aryl enamino amides represent another class of derivatives that can be conceptually related to 4-aminobut-2-enal, where the core structure is an N-aryl-3-aminobut-2-enamide. These compounds can be synthesized from β-ketoamides and primary amines.

Experimental Protocol: Synthesis of N-phenyl enamino amide derivatives

The synthesis of N-phenyl enamino amides can be achieved by reacting N-phenyl-3-oxobutanamide with a primary amine.[2]

-

Reactants: Dissolve N-phenyl-3-oxobutanamide (4 mmol) in isopropyl alcohol. Add the desired primary amine (e.g., benzylamine or 4-chlorobenzylamine) (4.5 mmol) to the solution.[2]

-

Reaction: Reflux the mixture for 1 hour.[2]

-

Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is filtered and washed with cold isopropyl alcohol.[2]

-

Purification: The product is dried in a desiccator.[2]

Biological Activities of 4-Aminobut-2-enal Analogs

Derivatives structurally related to 4-aminobut-2-enal have been investigated for a range of biological activities, including antibacterial and cytotoxic effects.

Antibacterial Activity

Schiff base derivatives of various amino compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The imine group is crucial for their biological action.

| Compound Class | Test Organism | Activity Metric | Value (µg/mL) | Reference |

| Schiff Bases | Escherichia coli | MIC | 62.5 - 250 | [1] |

| MBC | 125 - 500 | [1] | ||

| Schiff Bases | Staphylococcus aureus | MIC | 62.5 | [1] |

| MBC | 125 - 250 | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Cytotoxic Activity

N-aryl enamino amides, which share a similar structural motif with N-substituted 4-aminobut-2-enals, have been evaluated for their cytotoxic potential against various human cancer cell lines. However, studies have shown that acyclic enamino amides generally exhibit weaker activity compared to their cyclic counterparts.[3] For instance, one study found that N-aryl enamino amides did not show significant potency in inhibiting the growth of AGS (gastric), Hep-G2 (liver), and MCF-7 (breast) cancer cells, suggesting that structural modifications would be necessary to enhance their cytotoxic effects.

Experimental and Logical Workflows

The development of novel derivatives of 4-aminobut-2-enal for potential therapeutic applications follows a logical progression from synthesis to biological evaluation.

Figure 1: A generalized workflow for the development of 4-aminobut-2-enal derivatives.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of action for the majority of 4-aminobut-2-enal derivatives are not well-elucidated in the currently available literature. However, for α,β-unsaturated carbonyl compounds in general, a common mechanism of action involves their ability to act as Michael acceptors. This allows them to form covalent adducts with nucleophilic residues (such as cysteine) in cellular macromolecules, including enzymes and transcription factors. This interaction can lead to the modulation of various signaling pathways.

Figure 2: A putative mechanism of action for α,β-unsaturated carbonyl derivatives.

Conclusion and Future Directions

Derivatives of 4-aminobut-2-enal and structurally related compounds represent a promising area for the discovery of new bioactive molecules. The synthetic accessibility and inherent reactivity of the 4-aminobut-2-enal scaffold make it an attractive starting point for the development of compound libraries for high-throughput screening. Future research should focus on the synthesis of a wider variety of derivatives with systematic structural modifications to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

Navigating the Synthesis and Potential Biological Impact of 4-(Diethylamino)but-2-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of the Precursor: 4-(Diethylamino)but-2-yn-1-ol

While 4-(Diethylamino)but-2-enal is not a stock chemical, its precursor, 4-(Diethylamino)but-2-yn-1-ol (CAS No. 10575-25-4), is commercially available from a variety of suppliers. This propargyl alcohol serves as a key starting material for the synthesis of the target aldehyde.

| Supplier | Product Number (Example) | Purity | Additional Information |

| Sigma-Aldrich | 543152 | 97% | Part of the Aldrich CPR collection.[1] |

| TCI Chemicals | D2805 | >95.0% (GC) | Available from various global warehouses.[2] |

| LGC Standards | TRC-D289500 | Not specified | High-quality reference standard.[3][4] |

| Alfa Aesar | Not specified | Not specified | A major supplier of fine chemicals.[5] |

| Simson Pharma Limited | Not specified | Not specified | Accompanied by a Certificate of Analysis.[6] |

| ChemicalRegister | Not specified | Not specified | Lists multiple suppliers for this compound.[5] |

| Molbase | Not specified | Various | A platform with numerous listed suppliers.[7] |

| SRISYN | Not specified | Not specified | Supplier of specialty chemicals.[8] |

This table is not exhaustive but represents a selection of prominent suppliers.

For researchers unable to perform the synthesis in-house, several companies specialize in custom chemical synthesis and could be contracted to produce this compound. These services can provide the desired compound at the required scale and purity, complete with analytical data.[9][10][11][12][13]

Proposed Synthetic Route: Oxidation of 4-(Diethylamino)but-2-yn-1-ol

The synthesis of this compound from its corresponding alcohol involves a selective oxidation of the primary alcohol to an aldehyde. The presence of a tertiary amine and an alkyne functionality requires a mild and chemoselective oxidizing agent to avoid side reactions. Several established methods are suitable for this transformation.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[9][14][15] It is known for its high yields and tolerance of various functional groups, although it requires cryogenic conditions and careful handling of reagents.

Experimental Protocol: Swern Oxidation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.

-

Activator Addition: Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to a solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in DCM, maintaining the temperature below -60 °C. The mixture is stirred for 15-20 minutes.

-

Alcohol Addition: A solution of 4-(Diethylamino)but-2-yn-1-ol (1.0 equivalent) in DCM is added dropwise, ensuring the internal temperature remains below -60 °C. The reaction is stirred for 30-45 minutes.

-

Quenching: Triethylamine (TEA, 5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. 4-(Diethylamino)-2-butyn-1-ol | LGC Standards [lgcstandards.com]

- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Diethylamino)-2-butyn-1-ol | CAS No- 10575-25-4 | Simson Pharma Limited [simsonpharma.com]

- 7. Electrophilic Signaling: The Role of Reactive Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TEMPO [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Application Notes and Protocols: 4-(Diethylamino)but-2-enal as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)but-2-enal is a bifunctional molecule featuring both an α,β-unsaturated aldehyde and a tertiary amine. This unique combination of functional groups makes it a potentially valuable, yet underexplored, building block in organic synthesis. Its reactivity profile allows for a diverse range of transformations, opening avenues for the construction of complex nitrogen-containing scaffolds relevant to medicinal chemistry and materials science. These application notes provide a theoretical framework for the synthetic utility of this compound, including proposed reaction pathways and generalized experimental protocols.

Introduction

The strategic placement of a diethylamino group and a conjugated aldehyde in this compound offers multiple sites for chemical modification. The α,β-unsaturated aldehyde can participate in a variety of reactions, including nucleophilic additions to the carbonyl carbon, conjugate additions to the β-carbon, and cycloaddition reactions. The tertiary amine can act as a directing group, a base, or a point for quaternization to introduce further complexity. These application notes will explore the potential of this compound as a versatile synthon.

Synthesis of this compound

While not extensively documented, a plausible synthetic route to this compound involves the oxidation of the corresponding commercially available alcohol, 4-(diethylamino)but-2-en-1-ol.

Protocol: Oxidation of 4-(Diethylamino)but-2-en-1-ol

This protocol is a general procedure and may require optimization.

Materials:

-

4-(Diethylamino)but-2-en-1-ol

-

Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 4-(diethylamino)but-2-en-1-ol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the pure aldehyde.

Table 1: Hypothetical Synthesis of this compound

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Product | Theoretical Yield |

| 4-(Diethylamino)but-2-en-1-ol | 1.0 | 143.23 | This compound | >80% |

| Dess-Martin Periodinane | 1.2 | 424.14 |

Applications in Organic Synthesis

Dienamine Catalysis

The reaction of this compound with a chiral secondary amine catalyst can generate a transient dienamine species. This activation mode opens up possibilities for various enantioselective transformations.

Materials:

-

This compound

-

Chiral secondary amine catalyst (e.g., a derivative of proline)

-

Michael acceptor (e.g., nitro-olefin)

-

Organic solvent (e.g., Toluene, Chloroform)

-

Mild acid co-catalyst (e.g., benzoic acid)

Procedure:

-

To a solution of this compound (1.2 eq) and the Michael acceptor (1.0 eq) in the chosen solvent (0.2 M), add the chiral secondary amine catalyst (0.1 eq) and the acid co-catalyst (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Table 2: Hypothetical Dienamine-Mediated Michael Addition

| Reactant | Molar Eq. | Role | Product |

| This compound | 1.2 | Dienamine precursor | Chiral γ-functionalized α,β-unsaturated iminium |

| Michael Acceptor | 1.0 | Electrophile | which upon hydrolysis yields the aldehyde. |

| Chiral Secondary Amine | 0.1 | Catalyst |

Conjugate Addition Reactions

The electron-withdrawing nature of the aldehyde group activates the β-carbon of this compound for conjugate addition by various nucleophiles.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Copper(I) iodide (CuI)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a suspension of CuI (0.1 eq) in anhydrous THF at -20 °C, add the Grignard reagent (1.1 eq) dropwise. Stir for 30 minutes to form the Gilman cuprate.

-

Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Table 3: Hypothetical Conjugate Addition of a Grignard Reagent

| Reactant | Molar Eq. | Role | Product |

| This compound | 1.0 | Electrophile | 3-Phenyl-4-(diethylamino)butanal |

| Grignard Reagent | 1.1 | Nucleophile | |

| Copper(I) iodide | 0.1 | Catalyst |

Wittig Reaction

The aldehyde functionality can be readily converted to an alkene using the Wittig reaction, providing a route to extend the carbon chain and introduce further unsaturation.

Materials:

-

This compound

-

(Triphenylphosphoranylidene)acetonitrile

-

Toluene, anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add (triphenylphosphoranylidene)acetonitrile (1.1 eq).

-

Heat the reaction mixture at 80 °C for 12-16 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the diene product.

Table 4: Hypothetical Wittig Reaction

| Reactant | Molar Eq. | Role | Product |

| This compound | 1.0 | Electrophile | 6-(Diethylamino)hexa-2,4-dienenitrile |

| (Triphenylphosphoranylidene)acetonitrile | 1.1 | Nucleophile |

Conclusion

This compound represents a promising, yet underutilized, building block for organic synthesis. Its dual functionality allows for a wide array of synthetic transformations, making it a valuable tool for the construction of complex molecules. The protocols and pathways outlined in these application notes provide a foundation for further exploration of this versatile compound in academic and industrial research, particularly in the fields of drug discovery and materials science. It is important to note that the provided protocols are generalized and would require specific optimization for this substrate.

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(Diethylamino)but-2-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for conducting cross-coupling reactions with 4-(diethylamino)but-2-enal. This versatile building block is of interest in medicinal chemistry and materials science due to the introduction of a functionalized four-carbon chain with a reactive aldehyde and a tertiary amine. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies and are adapted for this specific substrate.

Introduction to Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate such as this compound, the primary sites for cross-coupling are the vinylic C-H bonds and the aldehyde group, depending on the reaction type. The presence of the diethylamino group can influence the reaction by coordinating with the palladium catalyst, potentially affecting its activity and selectivity. The α,β-unsaturated aldehyde moiety is a key functional group that can participate in various coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions.

The products of these reactions, substituted amino-enals and related derivatives, are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. For instance, the structurally related compound, 4-(diethylamino)but-2-yn-1-ol, is a key precursor in the synthesis of Oxybutynin, a medication used to treat overactive bladder. This highlights the potential of functionalized aminobutenal derivatives in drug discovery and development.

Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[3][4][5][6] To apply this to this compound, a halogenated derivative, such as (E)-2-bromo-4-(diethylamino)but-2-enal, would be a suitable starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of (E)-2-bromo-4-(diethylamino)but-2-enal with an arylboronic acid.

Materials:

-

(E)-2-bromo-4-(diethylamino)but-2-enal

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add (E)-2-bromo-4-(diethylamino)but-2-enal (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling)

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |

| 3 | 4-Chlorophenylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 |

| 4 | 2-Thienylboronic acid | 3 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |

Yields are hypothetical and based on typical outcomes for similar substrates.

Sonogashira Coupling of a Halogenated this compound Derivative

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][8][9] This reaction is highly valuable for the synthesis of enynes.

Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of (E)-2-bromo-4-(diethylamino)but-2-enal with a terminal alkyne.

Materials:

-

(E)-2-bromo-4-(diethylamino)but-2-enal

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add (E)-2-bromo-4-(diethylamino)but-2-enal (1.0 mmol) and the terminal alkyne (1.2 mmol).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (10 mL) and triethylamine (2.5 mmol) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Sonogashira Coupling)

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 3 | 5 | Et₃N | THF | 25 | 8 | 90 |

| 2 | 1-Hexyne | 3 | 5 | Et₃N | THF | 25 | 10 | 82 |

| 3 | Trimethylsilylacetylene | 3 | 5 | Diisopropylamine | Toluene | 40 | 12 | 88 |

| 4 | Propargyl alcohol | 4 | 6 | Et₃N | DMF | 50 | 16 | 70 |

Yields are hypothetical and based on typical outcomes for similar substrates.

Heck Reaction of this compound

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11] In the context of this compound, it can act as the alkene component, reacting with an aryl or vinyl halide.

Experimental Protocol: Heck Reaction

This protocol describes the arylation of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add the aryl iodide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and this compound (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Heck Reaction)

| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | 2 | 4 | Et₃N | DMF | 100 | 24 | 75 |

| 2 | 4-Iodoanisole | 2 | 4 | Et₃N | DMF | 100 | 24 | 78 |

| 3 | 1-Iodonaphthalene | 2 | 4 | K₂CO₃ | DMAc | 120 | 36 | 65 |

| 4 | 4-Bromobenzonitrile | 3 | 6 | NaOAc | NMP | 120 | 36 | 70 |

Yields are hypothetical and based on typical outcomes for similar substrates.

Visualizations

Reaction Mechanisms and Workflow

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

Safety and Handling

-

Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Reactions under inert atmosphere require proper training and equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The cross-coupling reactions of this compound and its derivatives offer a powerful strategy for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel compounds. Optimization of reaction conditions may be necessary for specific substrates.

References

- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

The Versatile Synthon: 4-(Diethylamino)but-2-enal in Heterocyclic Chemistry

Despite its potential as a versatile building block, detailed applications and experimental protocols for the use of 4-(diethylamino)but-2-enal in the synthesis of heterocyclic compounds are not extensively documented in readily available scientific literature. This document aims to provide a conceptual framework and potential synthetic pathways for researchers, scientists, and drug development professionals interested in exploring the utility of this promising, yet underutilized, reagent.

The unique structural motif of this compound, featuring a conjugated enal system and a terminal diethylamino group, presents a rich platform for the construction of a variety of heterocyclic scaffolds. The electrophilic nature of the α,β-unsaturated aldehyde and the nucleophilic potential of the tertiary amine, or its latent enamine character, suggest several plausible reaction pathways for the synthesis of key heterocyclic systems such as pyridines, pyrroles, and pyrimidines.

Potential Synthetic Applications and Methodologies

While specific experimental data for this compound remains elusive in broad searches, its reactivity can be inferred from the well-established chemistry of analogous α,β-unsaturated aldehydes and amino-carbonyl compounds. The following sections outline theoretical applications and generalized protocols that can serve as a starting point for experimental investigation.

Synthesis of Substituted Pyridines

The most logical application of this compound in heterocyclic synthesis is in the construction of the pyridine ring. The C4N backbone of the molecule can potentially serve as a key fragment in various pyridine syntheses.

Conceptual Protocol: Annulation with CH-Acids

A plausible approach involves the reaction of this compound with a suitable C-H acidic compound (e.g., a β-ketoester, malononitrile, or a 1,3-diketone) in the presence of an ammonium source, such as ammonium acetate. This strategy is reminiscent of the Hantzsch pyridine synthesis.

Generalized Experimental Protocol:

-

To a solution of the C-H acidic compound (1.0 eq) and ammonium acetate (1.5 eq) in a suitable solvent (e.g., ethanol, acetic acid), add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude dihydropyridine can be purified by column chromatography.

-

If the aromatic pyridine is the desired product, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., manganese dioxide, DDQ) in an appropriate solvent.

Table 1: Hypothetical Reaction Parameters for Pyridine Synthesis

| CH-Acid | Solvent | Catalyst/Reagent | Temperature (°C) | Expected Product |

| Malononitrile | Ethanol | Ammonium Acetate | Reflux | 2-Amino-3-cyano-4-(2-(diethylamino)ethyl)pyridine |

| Ethyl Acetoacetate | Acetic Acid | Ammonium Acetate | Reflux | Ethyl 4-(2-(diethylamino)ethyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |

| Acetylacetone | Methanol | Ammonium Acetate | Reflux | 3-Acetyl-4-(2-(diethylamino)ethyl)-2-methyl-1,4-dihydropyridine |

Synthesis of Functionalized Pyrroles

The structure of this compound also lends itself to the synthesis of pyrrole derivatives. A potential strategy involves a reaction with an α-amino ketone or a related species, which could proceed through a Paal-Knorr-type condensation mechanism.

Conceptual Protocol: Reaction with α-Amino Carbonyl Compounds

The reaction of this compound with an α-amino ketone would likely involve initial Michael addition of the amine to the enal, followed by intramolecular condensation and subsequent elimination to form the aromatic pyrrole ring.

Generalized Experimental Protocol:

-

Dissolve the α-amino ketone hydrochloride (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent (e.g., toluene, DMF).

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture, potentially with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC.

-

After completion, work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Hypothetical Reaction Parameters for Pyrrole Synthesis

| α-Amino Ketone | Base | Solvent | Temperature (°C) | Expected Product |

| Aminoacetone hydrochloride | Triethylamine | Toluene | Reflux | 1-(2-(Diethylamino)ethyl)-2-methylpyrrole |

| 2-Aminoacetophenone | Sodium Bicarbonate | Ethanol | Reflux | 1-(2-(Diethylamino)ethyl)-2-phenylpyrrole |

Conclusion and Future Directions

While concrete, published data on the application of this compound in heterocyclic synthesis is currently scarce, its chemical structure strongly suggests its potential as a valuable and versatile synthon. The proposed synthetic pathways for pyridines and pyrroles, based on established organic chemistry principles, provide a solid foundation for future experimental exploration. Researchers in academia and the pharmaceutical industry are encouraged to investigate the reactivity of this compound, as it may unlock novel and efficient routes to a wide array of functionalized heterocyclic compounds with potential biological activity. Further studies are warranted to elucidate the optimal reaction conditions, scope, and limitations of these transformations.

Experimental protocol for the synthesis of 4-(Diethylamino)but-2-enal

Application Notes for the Synthesis of 4-(Diethylamino)but-2-enal

Introduction